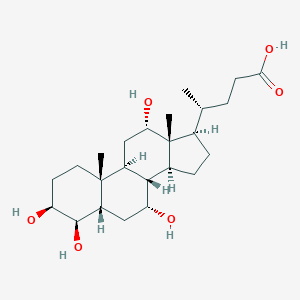
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate, also known as DDNP, is a compound that has been extensively studied for its potential applications in scientific research. DDNP is a yellow crystalline powder that is soluble in organic solvents and is relatively stable under normal laboratory conditions.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is not well understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been shown to induce the formation of ROS in vitro, and it has been suggested that this may be the mechanism by which 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate exerts its biological effects.
Biochemical and Physiological Effects
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can induce the formation of ROS, activate the mitogen-activated protein kinase (MAPK) signaling pathway, and induce apoptosis in cancer cells. In vivo studies have shown that 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can reduce the growth of tumors in animal models and improve cognitive function in aged mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate in lab experiments is its stability and solubility in organic solvents. This makes it easy to prepare solutions of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate for use in a variety of experiments. However, one of the limitations of using 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is that it can be difficult to work with due to its sensitivity to light and air. Additionally, 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate. One area of research is the development of new synthesis methods for 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate that can improve the yield and purity of the compound. Another area of research is the development of new applications for 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate, such as its use as a fluorescent probe for imaging cellular structures. Finally, future research could focus on a better understanding of the mechanism of action of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is a multi-step process that involves the reaction of 2,4-dinitrophenol with benzaldehyde to form 2,4-dinitrophenylhydrazone. This intermediate is then reacted with phenylacetylene to form 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been used in a variety of scientific research applications, including as a probe for studying protein aggregation and as a fluorescent tag for imaging cellular structures. 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has also been used as a model compound for studying the mechanism of action of nitroaromatic compounds, which are a class of compounds that have been implicated in a variety of environmental and health-related issues.
Eigenschaften
CAS-Nummer |
130746-82-6 |
|---|---|
Produktname |
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate |
Molekularformel |
C22H24O4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl (3R,5S,6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1 |
InChI-Schlüssel |
NSZBOSJMBQKKKB-ZCBOBATRSA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C[C@@H](/C=C/C=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
SMILES |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Kanonische SMILES |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Synonyme |
3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate CP 83101 CP-83101 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)